Acetanilide, 2',5'-dimethoxy-2-iodo-

Catalog No.
S15694001
CAS No.
26958-85-0
M.F
C10H12INO3
M. Wt
321.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetanilide, 2',5'-dimethoxy-2-iodo-

CAS Number

26958-85-0

Product Name

Acetanilide, 2',5'-dimethoxy-2-iodo-

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-iodoacetamide

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

InChI

InChI=1S/C10H12INO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

YZLASIUOKWQXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CI

Acetanilide, 2',5'-dimethoxy-2-iodo- is an organic compound with the molecular formula C10H12INO3C_{10}H_{12}INO_3. This compound features an acetanilide backbone, characterized by an aniline derivative (aminobenzene) where the amino group is acetylated. The additional substituents include two methoxy groups at the 2' and 5' positions on the aromatic ring, and an iodine atom at the 2-position. This unique structure contributes to its chemical properties and biological activities.

Due to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions, typically utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide, which may convert the methoxy groups into more reactive forms .
  • Reduction: It can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
  • Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, making it a potential precursor for synthesizing other compounds by replacing iodine with various nucleophiles.
  • Acylation and Alkylation: The amine group can be acylated or alkylated, allowing for further derivatization of the compound .

Research indicates that Acetanilide, 2',5'-dimethoxy-2-iodo- may exhibit various biological activities:

  • Antimicrobial Properties: Similar compounds have shown antimicrobial effects, suggesting potential activity against bacteria and fungi.
  • Analgesic and Antipyretic Effects: Acetanilide derivatives are often studied for their pain-relieving and fever-reducing properties, akin to acetaminophen .
  • Potential Anticancer Activity: Some studies suggest that compounds with similar structures may have anticancer effects, warranting further investigation into this compound's efficacy in cancer treatment.

Synthesis of Acetanilide, 2',5'-dimethoxy-2-iodo- typically involves several steps:

  • Starting Materials: Commonly synthesized from 2',5'-dimethoxyaniline through iodination reactions.
  • Iodination Process: The introduction of iodine can be achieved via electrophilic aromatic substitution using iodine monochloride or potassium iodide in the presence of a Lewis acid catalyst .
  • Acetylation: Following iodination, acetylation of the amino group can be performed using acetic anhydride or acetyl chloride to yield the final product.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Acetanilide, 2',5'-dimethoxy-2-iodo- has several applications:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those exhibiting analgesic and antimicrobial properties .
  • Research Tool: Its unique structure makes it useful in chemical biology for studying enzyme interactions and drug design.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules through its reactive functional groups.

Interaction studies involving Acetanilide, 2',5'-dimethoxy-2-iodo- focus on its behavior in biological systems:

  • Enzyme Inhibition: Investigations have been conducted to assess its inhibitory effects on specific enzymes relevant to disease pathways.
  • Binding Affinity Studies: Research into how this compound binds to various biological targets can provide insights into its potential therapeutic uses .
  • Toxicological Assessments: Evaluating the safety profile of this compound is crucial for its application in medicinal chemistry.

Several compounds share structural similarities with Acetanilide, 2',5'-dimethoxy-2-iodo-, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
AcetanilideBasic acetanilide structure without substitutionsWidely used as an analgesic; lower biological activity compared to derivatives
2',5'-DimethoxyacetanilideContains two methoxy groupsEnhanced solubility; potential for increased bioactivity
4-ChloroacetanilideChlorine substitution at para positionKnown for specific antimicrobial activity
3-IodoacetanilideIodine substitution at meta positionDifferent reactivity profile due to iodine placement
N,N-DimethylacetanilideTwo methyl groups on nitrogenIncreased lipophilicity; different pharmacokinetic properties

This comparison highlights how variations in substituents influence the reactivity and biological activity of similar compounds, underscoring the uniqueness of Acetanilide, 2',5'-dimethoxy-2-iodo-. Each derivative's functional groups dictate its potential applications and interactions within biological systems.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.98619 g/mol

Monoisotopic Mass

320.98619 g/mol

Heavy Atom Count

15

UNII

XK09DLU2AU

Dates

Last modified: 08-15-2024

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